molecular formula C13H9BrO B087063 3-Bromobenzophenone CAS No. 1016-77-9

3-Bromobenzophenone

Cat. No. B087063
M. Wt: 261.11 g/mol
InChI Key: XNUMUNIJQMSNNN-UHFFFAOYSA-N
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Patent
US06096920

Procedure details

m-Bromobenzoyl chloride is reacted with benzene to form m-bromobenzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6]>C1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[C:2]2[CH:3]=[CH:4][CH:8]=[CH:9][CH:10]=2)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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